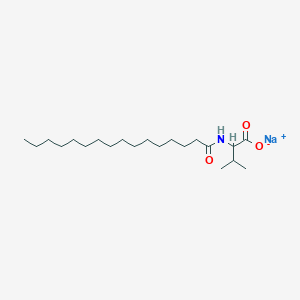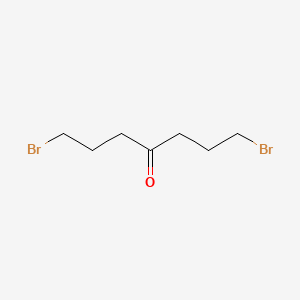
beta-NADP-dialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-NADP-dialdehyde, also known as beta-nicotinamide adenine dinucleotide phosphate dialdehyde, is a biochemical compound used in various scientific research fields. It is a derivative of nicotinamide adenine dinucleotide phosphate (NADP), which plays a crucial role in cellular metabolism as a cofactor in redox reactions. This compound is particularly significant in proteomics research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-NADP-dialdehyde typically involves the oxidation of NADP using periodate. This reaction is carried out under controlled conditions to ensure the selective oxidation of the ribose moiety in NADP, resulting in the formation of the dialdehyde derivative . The reaction conditions often include a buffered aqueous solution and a specific temperature range to optimize the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in bulk quantities. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle large-scale chemical reactions and ensure product consistency .
Chemical Reactions Analysis
Types of Reactions: Beta-NADP-dialdehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the aldehyde groups, which are highly reactive and can form various derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products: The major products formed from the reactions of this compound include reduced forms of the compound, various substituted derivatives, and oxidized products. These products are often used in further biochemical studies and applications .
Scientific Research Applications
Beta-NADP-dialdehyde has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying redox reactions and enzyme mechanisms. In biology, it serves as a tool for investigating metabolic pathways and cellular processes. In medicine, this compound is used in the development of diagnostic assays and therapeutic agents. Additionally, it has industrial applications in the production of biochemical reagents and analytical standards .
Mechanism of Action
The mechanism of action of beta-NADP-dialdehyde involves its interaction with various molecular targets and pathways. As a derivative of NADP, it participates in redox reactions by acting as an electron donor or acceptor. This property allows it to influence various biochemical processes, including energy metabolism, oxidative stress response, and signal transduction. The aldehyde groups in this compound also enable it to form covalent bonds with nucleophiles, further expanding its range of biochemical interactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to beta-NADP-dialdehyde include other derivatives of NADP, such as NADP-oxidized and NADP-reduced forms. These compounds share similar chemical structures and participate in similar biochemical reactions .
Uniqueness: What sets this compound apart from its similar compounds is the presence of the dialdehyde groups, which confer unique reactivity and versatility. This makes this compound particularly valuable in research applications that require specific chemical modifications or interactions .
Conclusion
This compound is a versatile and valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an essential tool for studying various biochemical processes and developing new diagnostic and therapeutic agents.
Properties
Molecular Formula |
C21H27N7NaO17P3+ |
|---|---|
Molecular Weight |
765.4 g/mol |
InChI |
InChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)21-17(44-46(33,34)35)16(31)13(43-21)8-41-48(38,39)45-47(36,37)40-7-12(5-29)42-14(6-30)27-3-1-2-11(4-27)19(23)32;/h1-6,9-10,12-14,16-17,21,31H,7-8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/p+1 |
InChI Key |
SVRCQLPQIMPAAT-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C(C=O)OC(COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)O)O)C=O)C(=O)N.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
![1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)
![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)




![1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate](/img/structure/B12279460.png)

![17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12279480.png)


